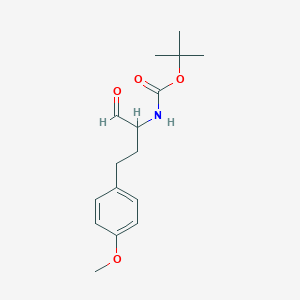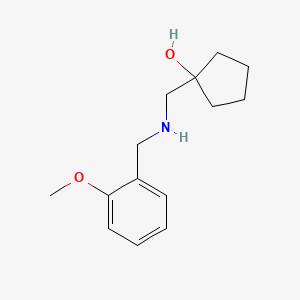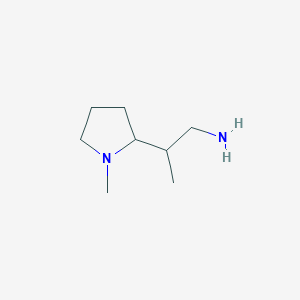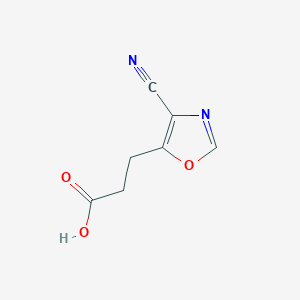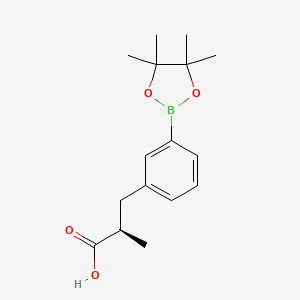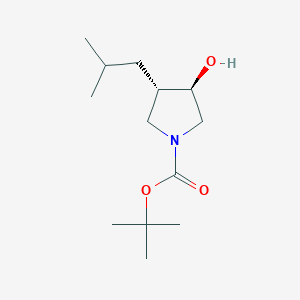
Rel-tert-butyl (3R,4S)-3-hydroxy-4-isobutylpyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-tert-butyl (3R,4S)-3-hydroxy-4-isobutylpyrrolidine-1-carboxylate is a chemical compound with significant interest in various fields of scientific research
準備方法
The synthesis of rel-tert-butyl (3R,4S)-3-hydroxy-4-isobutylpyrrolidine-1-carboxylate typically involves several steps. One common synthetic route includes the reaction of tert-butyl (3R,4S)-3-hydroxy-4-methylpyrrolidine-1-carboxylate with isobutyl bromide under basic conditions. The reaction conditions often involve the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and safety.
化学反応の分析
Rel-tert-butyl (3R,4S)-3-hydroxy-4-isobutylpyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The isobutyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Rel-tert-butyl (3R,4S)-3-hydroxy-4-isobutylpyrrolidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of rel-tert-butyl (3R,4S)-3-hydroxy-4-isobutylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The isobutyl group provides hydrophobic interactions that can affect the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Rel-tert-butyl (3R,4S)-3-hydroxy-4-isobutylpyrrolidine-1-carboxylate can be compared with other similar compounds such as:
Rel-tert-butyl (3R,4S)-3-hydroxy-4-methylpyrrolidine-1-carboxylate: This compound has a methyl group instead of an isobutyl group, which affects its chemical and biological properties.
Rel-tert-butyl (3R,4S)-3-fluoro-4-hydroxy-4-methylpyrrolidine-1-carboxylate: The presence of a fluorine atom introduces different electronic and steric effects, influencing its reactivity and interactions.
Rel-tert-butyl (3R,4S)-4-hydroxytetrahydrofuran-3-ylcarbamate: This compound has a different ring structure, which can lead to variations in its chemical behavior and applications.
特性
分子式 |
C13H25NO3 |
|---|---|
分子量 |
243.34 g/mol |
IUPAC名 |
tert-butyl (3R,4S)-3-hydroxy-4-(2-methylpropyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H25NO3/c1-9(2)6-10-7-14(8-11(10)15)12(16)17-13(3,4)5/h9-11,15H,6-8H2,1-5H3/t10-,11-/m0/s1 |
InChIキー |
YSHJJLOEKWOTLZ-QWRGUYRKSA-N |
異性体SMILES |
CC(C)C[C@H]1CN(C[C@@H]1O)C(=O)OC(C)(C)C |
正規SMILES |
CC(C)CC1CN(CC1O)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![cis-4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-1-methylcyclohexanol](/img/structure/B13347861.png)
![3-([1,1'-Biphenyl]-4-yl)azetidine](/img/structure/B13347879.png)
![3-(4-Amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclobutanone](/img/structure/B13347882.png)

![4,5-Dimethyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane](/img/structure/B13347890.png)
![(1S,2R)-2-[2-(4-bromophenyl)ethynyl]cyclohexan-1-ol](/img/structure/B13347892.png)
![1-isopropyl-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13347896.png)
